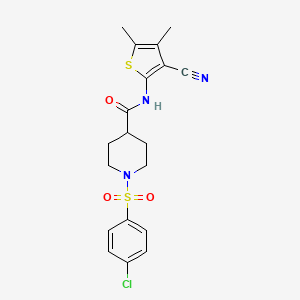

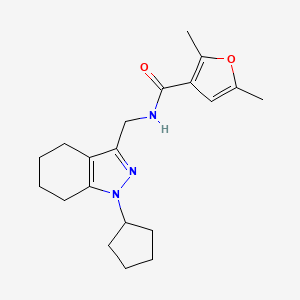

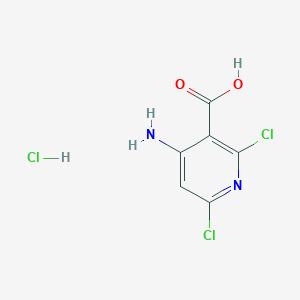

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide, also known as MPT0B390, is a small molecule compound that has shown potential as an anticancer agent. It was first synthesized in 2014 by researchers from the National Taiwan University.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents through various chemical reactions. The compounds showed promising results in both antibacterial and antifungal activities (Darwish et al., 2014).

Another research focused on the synthesis of sulphonamide derivatives and their antimicrobial activity. The study revealed that certain derivatives exhibited high activity towards most strains, with computational calculations providing a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).

Anticonvulsant Agents

- Research on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity found that some synthesized compounds showed protection against picrotoxin-induced convulsion, with one compound in particular exhibiting significant anticonvulsive effects (Farag et al., 2012).

Antioxidant Activity

- A study on the synthesis of amidomethane sulfonyl-linked bis heterocycles tested for antioxidant activity found that one of the derivatives exhibited excellent antioxidant activity greater than the standard Ascorbic acid (Talapuru et al., 2014).

Antitumor Activity

- Research into the synthesis and evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles for antitumor and antioxidant activities identified compounds that exhibited promising results in both cytotoxicity and antioxidant activities, contributing to the potential therapeutic applications of such compounds (Hamama et al., 2013).

properties

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)15-6-4-12(5-7-15)20-17-21-14(11-25-17)9-16(22)19-13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNSUMDCUHSYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)